Ammonium chromic sulfate dodecahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium Chromium (III) Sulfate Dodecahydrate is a water-soluble powder used as a mordant in dyeing . It is an inorganic compound, a double salt of transitional metal chromium, ammonium ion, and inorganic sulfuric acid . From water solutions, it crystallizes as a dodecahydrate .

Synthesis Analysis

The compound can be synthesized through the reaction between chromium and ammonium sulfates . For the preparation of 100.00 g of chromium (III)-ammonium sulfate dodecahydrate, 63.59 g of chromium (III) sulfate dodecahydrate and 13.81 g of ammonium sulfate are required . The compounds are dissolved in hot water separately and then mixed into one container with intense stirring . Cooling or evaporation of the solution will cause double salt crystallization .Molecular Structure Analysis

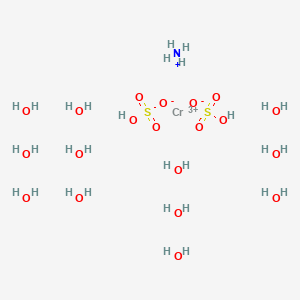

The empirical formula of Ammonium chromic sulfate dodecahydrate is H28CrNO20S2 . The structural formula as text is NH4Cr(SO4)2 * 12H2O . The molar/atomic mass is 478.33 .Physical And Chemical Properties Analysis

Ammonium chromic sulfate dodecahydrate appears as blue-violet crystals . It has a density of 1.72 g/cm3 . The melting point is 94°C . The decomposition point of the anhydrous form is 700°C .Wissenschaftliche Forschungsanwendungen

Industrial Applications and Ore Flotation : Ammonium sulfate, a related compound, is significant in basic scientific research and industrial production. It has applications in ore flotation and metal recovery, with advantages and disadvantages analyzed in these processes (Liu Hu-ping, 2013).

Crystal Structure Study : A study on the crystal structure of ammonium chromium(III) bis(sulfate) dodecahydrate reveals its composition, including discrete NH4+ cations and [Cr(H2O)6]3+ cations. The crystal packing is stabilized by several hydrogen bonds, which is crucial for its application in various fields (Rempfer, Lerner & Bolte, 2004).

Treatment of Waste Solutions : Research on the precipitation of ammonium ferric sulfate dodecahydrate from waste solutions shows its potential in environmental remediation and waste management (Stamenov, Stefanova, Petkov & Iliev, 2016).

Catalytic Synthesis Applications : Ammonium ferric sulfate dodecahydrate has been used as a catalyst in esterification, offering advantages like mild reaction conditions and no corrosive waste (Ding Liang-zhong, 2001).

Preparation and Characterization in Lab Settings : The preparation of aluminum ammonium sulfate dodecahydrate through cooling crystallization method and its characterization using various analytical techniques highlights its utility in research and industrial applications (Wang Chong-che, 2013).

Phase-Change Heat-Transfer Characteristics : A study on ammonium aluminum sulfate dodecahydrate/stearic acid composite material for phase-change heat-storage materials (PCHMs) underscores its potential in energy storage technology, particularly in solar energy photothermal utilization (Zhu, Li, Yang & Luo, 2020).

Rare Earth Elements Recovery : The use of ammonium sulfate in recovering rare earth elements adsorbed on clay minerals, highlights its application in mining and resource recovery (Moldoveanu & Papangelakis, 2013).

Synthesis of Perfume and Other Compounds : The synthesis of certain compounds using ammonium iron (III) sulfate dodecahydrate as a catalyst, particularly in the perfume industry, demonstrates its utility in chemical synthesis (Q. Lin, 2000).

Safety And Hazards

Ammonium chromic sulfate dodecahydrate is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is harmful if swallowed and very toxic by inhalation . It can cause eye irritation and damage, and it can cause inflammation of the skin on contact . Inhalation of dusts, generated by the material, during the course of normal handling, may produce severely toxic effects; these may be fatal . Long-term exposure to respiratory irritants may result in disease of the airways involving difficult breathing and related systemic problems .

Eigenschaften

IUPAC Name |

azanium;chromium(3+);hydrogen sulfate;dodecahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUXDNQPIGCAP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH30NO20S2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium chromic sulfate dodecahydrate | |

CAS RN |

10022-47-6 |

Source

|

| Record name | Ammonium chromic sulfate dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM CHROMIC SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501DQ4609S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)